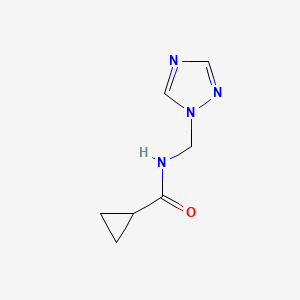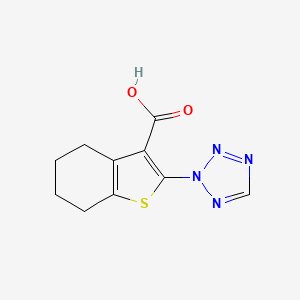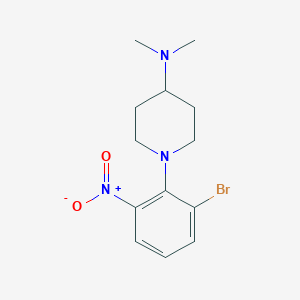
N-(1,2,4-Triazol-1-ylmethyl)cyclopropanecarboxamide
Übersicht
Beschreibung
“N-(1,2,4-Triazol-1-ylmethyl)cyclopropanecarboxamide” is a compound that contains the 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity . They have been extensively researched, and their significant antibacterial activity has been proven .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in various studies . These studies have shown that 1,2,4-triazole derivatives can be synthesized using different methods and have been evaluated for their potential as anticancer agents . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including “N-(1,2,4-Triazol-1-ylmethyl)cyclopropanecarboxamide”, can be analyzed using various spectroscopic and theoretical studies . The triazole ring tends to prototropic tautomerism, which is important for studying the chemical reactivity and interaction of drugs based on triazole with biomolecules in the human body .Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazole derivatives have been studied in various researches . These compounds have shown promising cytotoxic activity against certain cancer cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be analyzed using various spectroscopic and theoretical studies . The influence of the substituents in the triazole ring on tautomeric equilibrium has been elucidated .Wissenschaftliche Forschungsanwendungen
Chemical Modification and Properties
- Chemical Modification and Physicochemical Properties : N-(1,2,4-Triazol-1-ylmethyl)cyclopropanecarboxamide derivatives are notable for their high reactivity, which allows for various modifications. These derivatives are practically non-toxic and possess a wide range of biological and pharmacological properties, making them prime candidates for creating new biologically active compounds (Bihdan & Parchenko, 2021).
Synthesis and Spectral Characteristics
- Synthesis and Spectral Characteristics : The derivatives of N-(1,2,4-Triazol-1-ylmethyl)cyclopropanecarboxamide have been synthesized and analyzed using complex spectral studies. This research contributes to understanding the structural aspects of these compounds, which is crucial for their application in various scientific fields (Zadorozhnii et al., 2019).
Novel Heterocyclic Derivatives
- Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid : This research presents new heterocyclic derivatives of cyclopropane dicarboxylic acid containing thiadiazole and 1,2,4-triazole moieties. These findings add to the understanding of the synthesis and properties of related compounds (Sharba et al., 2005).
Physical and Chemical Properties Investigation
- Investigation of Physical and Chemical Properties : This study focuses on the synthesis of new derivatives of 1,2,4-triazole and the exploration of their physical-chemical properties. The research offers insights into the potential pharmacological activity of these compounds (Khilkovets, 2021).
Synthetic Routes and Applications
- Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles : This review discusses various synthetic routes for the synthesis of 1,2,3-triazole derivatives, highlighting their applications in drug discovery, bioconjugation, and material science. The research underscores the biological importance of these compounds and encourages exploration of new synthetic pathways (Kaushik et al., 2019).
Reactivity Study
- Reactivity of N-(1,2,4-triazolyl)-substituted 1,2,3-triazoles : This study reveals the unique reactivity of N-(1,2,4-triazolyl)-substituted 1,2,3-triazoles, providing insights into their potential applications in asymmetric synthesis and transannulation reactions (Zibinsky & Fokin, 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,2,4-triazol-1-ylmethyl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c12-7(6-1-2-6)9-5-11-4-8-3-10-11/h3-4,6H,1-2,5H2,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKWNBGYJCOCEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2,4-Triazol-1-ylmethyl)cyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















